1-Benzoylpiperidine-3-sulfonyl chloride
Overview
Description
1-Benzoylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
1-Benzoylpiperidine-3-sulfonyl chloride can be synthesized through several routes. One common method involves the reaction of benzoyl chloride with piperidine in the presence of a base, followed by sulfonylation with chlorosulfonic acid. The reaction conditions typically include:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous conditions are preferred to avoid hydrolysis.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzoylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoylpiperidine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with piperidine moieties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzoylpiperidine-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-Benzoylpiperidine-3-sulfonyl chloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure without the benzoyl and sulfonyl chloride groups.
Piperidinones: Compounds with a carbonyl group in the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Properties
IUPAC Name |
1-benzoylpiperidine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-18(16,17)11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLQARAHNNNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.